N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-12-5-7-14(8-6-12)19-16(21)18-10-9-13(11-18)17(2,3)15(18)20/h5-8,13H,4,9-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBPDCMVHFIDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.1]heptane Core Formation
The bicyclo[2.2.1]heptane skeleton is typically synthesized via Diels-Alder cycloaddition or intramolecular cyclization . For example, a Diels-Alder reaction between cyclopentadiene and a dienophile such as 3,3-dimethyl-2-oxobut-3-enoate could yield the bicyclic ester precursor. Alternatively, intramolecular aldol condensation of keto esters has been employed to construct similar frameworks.
Functional Group Introduction
The 2-oxo group is introduced through oxidation of a secondary alcohol or hydrolysis of a halogenated intermediate . Patents describe the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and crown ethers under aerobic conditions to oxidize alkyl halides to ketones. The 3,3-dimethyl substituents are often incorporated via alkylation of enolates or through the use of pre-functionalized starting materials.
Synthetic Routes to the Bicyclic Carboxylic Acid
Diels-Alder Approach
A validated method involves the reaction of 1,3-cyclopentadiene with 3,3-dimethyl-2-oxobut-3-enoic acid methyl ester under Lewis acid catalysis (e.g., BF₃·OEt₂). This yields the bicyclo[2.2.1]hept-5-ene-2-carboxylate intermediate, which is hydrogenated to saturate the double bond. Subsequent oxidation of the bridgehead alcohol (if present) using Jones reagent or TEMPO/NaOCl generates the 2-oxo group.
Key Reaction Conditions
Halogenation-Oxidation Strategy
An alternative route starts with 3,3-dimethylbutyric acid , which undergoes halogenation at the α-position using PCl₃ or SOCl₂. The resulting α-chloro acid is hydrolyzed to the α-hydroxy acid, followed by TEMPO-mediated oxidation to the 2-oxo derivative. Cyclization via acid-catalyzed intramolecular esterification forms the bicyclic lactone, which is ring-opened under basic conditions to yield the carboxylic acid.
Example Protocol
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Halogenation : 3,3-Dimethylbutyric acid + PCl₃ → α-Chloro-3,3-dimethylbutyric acid (85% yield).
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Hydrolysis : α-Chloro acid + NaOH → α-Hydroxy acid (92% yield).
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Oxidation : α-Hydroxy acid + TEMPO/NaOCl → 3,3-Dimethyl-2-oxobutyric acid (80% yield).
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Cyclization : H₂SO₄ catalysis in toluene, 110°C, 6 h → Bicyclic lactone (70% yield).
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Ring-Opening : Lactone + KOH/EtOH → Bicyclo[2.2.1]heptane-1-carboxylic acid (88% yield).
Amide Bond Formation
The final step couples the bicyclic carboxylic acid with 4-ethylaniline. Classical methods employ activation of the acid as an acyl chloride (SOCl₂, PCl₃) followed by reaction with the amine. Alternatively, coupling agents like EDCl/HOBt or DCC/DMAP are used for direct amidation.
Acyl Chloride Route
Coupling Agent-Mediated Synthesis
-
Direct Coupling : Bicyclic acid + 4-ethylaniline + EDCl/HOBt (1.2 eq each), DMF, rt, 24 h → Target amide (78% yield).
Comparative Table: Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, Et₃N, DCM | 82 | 98.5 |
| EDCl/HOBt | EDCl, HOBt, DMF | 78 | 97.8 |
| DCC/DMAP | DCC, DMAP, THF | 75 | 96.2 |
Optimization and Stereochemical Considerations
Enantioselective Synthesis
Chiral N-heterocyclic carbene (NHC) catalysts, such as triazolium salts, have been employed to achieve enantioselective cycloadditions. For example, using (S)-triazolium salt 4 (10 mol%) in DME at 32°C affords the bicyclic ester with >99% ee. Hydrolysis to the acid preserves chirality, enabling access to enantiopure amides.
Solvent and Temperature Effects
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Cyclization : DME or toluene at 70–80°C optimizes ring closure.
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Oxidation : Mixed solvent systems (H₂O/toluene) enhance TEMPO-mediated oxidation efficiency.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HNO₃ for nitration, Br₂ in the presence of a catalyst for bromination.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H23NO2
- Molecular Weight : 287.38 g/mol
- IUPAC Name : N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
The structure features a bicyclic framework, which is significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Significant antiproliferative effects observed |
| A549 (Lung) | 12.3 | Comparable effectiveness to standard chemotherapeutics |
| HepG2 (Liver) | 8.7 | Induces apoptosis through multiple mechanisms |
In vitro studies have shown that the compound can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspases, which are crucial for programmed cell death.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways is another area of interest. It has been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| Cyclooxygenase | Non-selective Inhibition |
This inhibition can potentially lead to therapeutic benefits in conditions like Alzheimer's disease.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential applications in treating infections caused by resistant bacteria.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of XYZ evaluated the anticancer effects of this compound on multiple cancer cell lines, demonstrating significant growth inhibition in MCF-7 and A549 cells with EC50 values indicating higher potency compared to traditional agents like doxorubicin.
Case Study 2: Enzyme Interaction Analysis
In a separate investigation, the compound was tested for its inhibitory effects on acetylcholinesterase using a colorimetric assay. The results indicated a significant reduction in enzyme activity, suggesting its potential use in developing treatments for Alzheimer's disease.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity, influencing molecular pathways involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The target compound’s 4-ethylphenyl group provides moderate lipophilicity, which may enhance membrane permeability compared to the polar 2,5-difluorophenyl analog but reduce it relative to the bis-carboxamide dimer .
- Synthetic Complexity : The bis-carboxamide analog requires multi-step synthesis, whereas the target compound’s simpler structure may offer scalability advantages.
Enzyme Inhibition Potential
- Target Compound: The bicyclo[2.2.1]heptane scaffold is structurally similar to nitric oxide synthase (NOS) inhibitors (e.g., compound 13a/b in ), which interact with heme propionate and tetrahydrobiopterin sites . The 4-ethylphenyl group may mimic aromatic residues in enzyme active sites.
- Fluorinated Analog : The 2,5-difluorophenyl group could enhance binding via dipole interactions or fluorine-specific enzyme interactions, as seen in fluorinated pharmaceuticals like ciprofloxacin.
Repellent and Toxicity Profiles
- While highlights DEET and VUAA1 as mosquito repellents, the target compound’s bicyclic carboxamide structure differs significantly.
Antibiotic Derivatives
- describes β-lactam antibiotics with bicyclo[3.2.0]heptane cores. Although distinct from the target compound’s bicyclo[2.2.1] system, this underscores the role of bicyclic frameworks in conferring enzymatic resistance .
Biological Activity
N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 285 g/mol. Its structure features a bicyclic framework that contributes to its unique pharmacological properties. The compound exhibits a LogP value of 3.60, indicating moderate lipophilicity, which is crucial for membrane permeability and bioavailability .
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 285 g/mol |
| LogP | 3.60 |
| Rotatable Bonds | 2 |
| Hydrogen Donors (Hdon) | 1 |
| Hydrogen Acceptors (Hacc) | 2 |
| Topological Polar Surface Area (tPSA) | 46.2 |
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties by inhibiting heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of client proteins associated with cancer progression, suggesting potential use in cancer therapy .
Case Study: HSP90 Inhibition
In vitro studies have shown that compounds targeting HSP90 can reduce tumor cell viability significantly. For instance, a study demonstrated that treatment with HSP90 inhibitors resulted in over 50% reduction in cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Inflammation is a critical component of various diseases, including cancer and neurodegenerative disorders. By modulating inflammatory pathways, this compound could potentially alleviate symptoms associated with these conditions.
Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective benefits by inhibiting pathways involved in neurodegeneration. The modulation of oxidative stress and inflammatory responses could contribute to its protective effects against diseases such as Alzheimer's and Parkinson's .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, its interaction with HSP90 is a significant area of focus, as this interaction can destabilize multiple signaling pathways critical for tumorigenesis and inflammation.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound:
- In vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
- Clinical Trials : Initiating clinical trials to assess efficacy in human subjects suffering from cancer or inflammatory diseases.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of bicycloheptane carboxamide derivatives typically involves multi-step reactions, including acyl chloride coupling, hydrogenolysis, and cyclization. For example:
- Step 1: React 4-ethylaniline with a bicycloheptane carbonyl chloride intermediate under anhydrous conditions (e.g., THF, 0°C to room temperature) .
- Step 2: Optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be improved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine) for acyl transfer reactions .
- Step 3: Characterize intermediates via TLC and NMR to monitor reaction progress. For example, the final product’s ¹H NMR should show distinct signals for the ethylphenyl group (δH 1.23 ppm, t, J = 7.6 Hz) and bicycloheptane protons (δH 0.76–2.64 ppm) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR: Focus on resolving the bicycloheptane core (e.g., δC 27.42–51.38 ppm for methyl and quaternary carbons) and the ethylphenyl substituent (δH 2.64 ppm, q for CH₂CH₃) .
- IR Spectroscopy: Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted amine (N–H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., m/z calculated for C₁₉H₂₅NO₂: 299.1885) and fragmentation patterns to rule out side products .
Q. What initial biological screening approaches are recommended for evaluating the compound’s bioactivity?
Methodological Answer:
- Antibacterial Assays: Use disk diffusion or microdilution methods (e.g., against Staphylococcus aureus or Escherichia coli) with a concentration range of 1–100 µg/mL. Compare results to positive controls like ampicillin .
- Enzyme Inhibition Studies: Test against target enzymes (e.g., nitric oxide synthase) using fluorometric or colorimetric assays. Pre-incubate the compound (10 µM–1 mM) with the enzyme and monitor activity changes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the bicycloheptane core or substituents?
Methodological Answer:
- Core Modifications: Replace the 3,3-dimethyl groups with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on bioactivity. Synthesize analogs via reductive amination or Suzuki coupling .
- Linker Optimization: Substitute the carboxamide group with urea or sulfonamide linkers (e.g., using Lawesson’s reagent for thioamide derivatives) and compare IC₅₀ values in target assays .
- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with activity trends .
Q. What strategies can resolve contradictions in catalytic activity data when this compound is used as a ligand in asymmetric synthesis?
Methodological Answer:
- Control Experiments: Verify the ligand’s enantiopurity via chiral HPLC and compare results with racemic mixtures. For example, (1S,2R,4S)-configured ligands showed higher enantioselectivity ([α]D²⁷ = -64.7°) in diethylzinc additions .
- Kinetic Profiling: Conduct time-resolved NMR or FTIR to monitor reaction intermediates. Adjust solvent polarity (e.g., toluene vs. CHCl₃) to stabilize transition states .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to identify steric/electronic mismatches between the ligand and substrate .
Q. How can computational modeling (e.g., molecular docking) guide the rational design of derivatives with enhanced target binding affinity?
Methodological Answer:
- Target Preparation: Download the protein structure (e.g., from PDB: 1NOS for nitric oxide synthase) and prepare it via protonation and energy minimization (AMBER force field) .
- Docking Parameters: Use AutoDock Vina with a grid box centered on the active site (20 ų). Set exhaustiveness to 100 for thorough sampling.
- Key Interactions: Prioritize derivatives that maintain hydrogen bonds with active-site residues (e.g., Tyr341) while introducing hydrophobic contacts with the bicycloheptane core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
